Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate
Description
Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position (cis-configuration), and a methyl substituent at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules for drug discovery. Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNLLSPFSWKPK-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The most widely reported method involves the nucleophilic addition of a methyl Grignard reagent to tert-butyl 3-oxopiperidine-1-carboxylate (1). This reaction proceeds via ketone reduction, yielding tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate (2) with high cis-selectivity (Fig. 1).
Figure 1 :
Detailed Procedure and Optimization
-
Reagents : Methylmagnesium bromide (3.0 M in diethyl ether) or chloride, anhydrous tetrahydrofuran (THF), tert-butyl 3-oxopiperidine-1-carboxylate.
-
Conditions :
-
Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography (20–40% ethyl acetate/hexanes).
Table 1 : Optimization of Grignard Reaction Conditions
| Entry | Reagent | Solvent | Additives | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|---|
| 1 | MeMgBr (3.0 M) | THF | None | -78 → 0 | 70 | 95:5 |
| 2 | MeMgCl (3.0 M) | Et₂O | ZnCl₂/LiCl | -10 | 83.8 | >99:1 |
| 3 | MeMgBr (3.0 M) | THF | ZnCl₂/LiCl | 0 | 92 | 98:2 |
Key Findings :
-
ZnCl₂/LiCl additives improve yields (83.8–92%) and cis-selectivity (>99:1).
-
Lower temperatures (-78°C) reduce byproducts but require longer reaction times.
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of 3-Hydroxypyridine Precursors
A patent by CN105439939A describes the synthesis via hydrogenation of 3-hydroxypyridine derivatives (3) followed by resolution (Fig. 2):
Figure 2 :
Procedure Highlights
-
Resolution : Chiral resolution using D-pyroglutamic acid in ethanol yields enantiomerically pure cis-product.
Table 2 : Hydrogenation and Resolution Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenation | 5% Rh/C, 5 MPa H₂, 90°C, 48 h | 96.3 | 99 |
| Chiral Resolution | D-Pyroglutamic acid, EtOH, reflux | 42 | >99 |
Advantages : Scalable for industrial production.
Limitations : Requires costly chiral resolving agents.
Stereoselective Reduction of β-Keto Esters
Bakers’ Yeast-Mediated Reduction
A biocatalytic approach reduces β-keto-piperidine esters (4) using fermenting bakers’ yeast, yielding cis-3-hydroxy-2-methyl derivatives (5) with 80% enantiomeric excess (Fig. 3):
Figure 3 :
Procedure Notes
-
Substrate : tert-Butyl 3-oxo-2-methylpiperidine-1-carboxylate.
-
Workup : Extraction with ethyl acetate, column chromatography.
Table 3 : Biocatalytic Reduction Efficiency
| Substrate | Product Configuration | ee (%) | Yield (%) |
|---|---|---|---|
| β-Keto-piperidine ester | (2S,3R) | 80 | 65 |
Advantages : Eco-friendly, avoids toxic reagents.
Limitations : Moderate yields and scalability challenges.
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Addition | 83.8–92 | >99% cis | High | Moderate |
| Catalytic Hydrogenation | 42–96.3 | >99% cis | Industrial | High |
| Biocatalytic Reduction | 65 | 80% ee | Low | Low |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a different piperidine derivative .
Scientific Research Applications
Synthesis of Therapeutic Agents
Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various therapeutic compounds, particularly those targeting neurological disorders. For instance, it has been utilized in the synthesis of optically active piperidine derivatives that show promise as potential treatments for Alzheimer’s disease .
Antiviral Activity
Recent studies have demonstrated that derivatives of piperidine, including those related to this compound, exhibit antiviral properties, particularly against influenza viruses. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly enhance antiviral efficacy .
Antitumor Activity
Research has identified compounds derived from this compound that possess antitumor activity. These compounds have shown effectiveness in reducing cell viability in various cancer cell lines, suggesting their potential use in cancer therapy .
The biological activities of this compound and its derivatives can be summarized as follows:
Case Study 1: Synthesis for Alzheimer’s Therapeutics
A study focused on synthesizing optically active piperidine derivatives from this compound highlighted its role as an intermediate in developing compounds targeting Alzheimer's disease. The research demonstrated high yields and effective biological activity, supporting its application in neuropharmacology .
Case Study 2: Antiviral Efficacy
In a high-throughput screening (HTS) study, several piperidine derivatives were tested for antiviral activity against multiple strains of influenza virus. The findings indicated that specific modifications to the tert-butyl cis-3-hydroxy group significantly enhanced inhibitory activity, underscoring the compound's potential in antiviral drug development .
Mechanism of Action
The mechanism of action of tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups may participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and contribute to the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Biological Activity
Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.32 g/mol. The compound features a tert-butyl group, a hydroxyl group at the 3-position, and a methyl group at the 2-position of the piperidine ring. Its stereochemistry is significant, as it exists in specific chiral forms that can influence its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxyl and carboxylate groups are likely to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating various biological pathways.
Key Mechanisms Include:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Medicinal Chemistry
This compound has shown promise in several areas of medicinal chemistry:
- CNS Disorders : Its structure suggests potential applications in developing treatments for central nervous system disorders.
- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-hydroxy-1-piperidinecarboxylate | Hydroxyl at 4-position | |
| Tert-butyl 3-(hydroxymethyl)-piperidine-1-carboxylate | Hydroxymethyl at 3-position | |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl at 4-position |
This table illustrates how variations in functional groups and their positions can influence the biological activity and reactivity of these compounds.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A multi-step synthesis is typically employed. For analogous tert-butyl piperidine carboxylates, common strategies include:
- Step 1 : Formation of the piperidine ring via cyclization of an appropriate amine precursor.
- Step 2 : Introduction of the hydroxyl and methyl groups at positions 3 and 2, respectively, using stereoselective reagents (e.g., chiral catalysts or protecting groups).
- Step 3 : Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc) under anhydrous conditions.
Key reagents and conditions (derived from similar syntheses):
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | DMAP, triethylamine, dichloromethane (0–20°C) | Facilitate nucleophilic substitution | |
| 2 | Cyclopropylamine, thiocyanate | Form heterocyclic intermediates | |
| 3 | Boc anhydride, THF, room temperature | Boc protection of the amine | |
| Optimize yields by controlling temperature, solvent polarity, and stoichiometry of chiral auxiliaries. |
Q. How can X-ray crystallography be utilized to confirm the stereochemistry of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals using slow evaporation in a solvent system (e.g., hexane/ethyl acetate).
- Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
- Refinement : Employ SHELXL (via the SHELX suite) for structure solution and refinement. Validate stereochemistry using torsion angles and electron density maps .
- Visualization : Generate ORTEP diagrams (e.g., ORTEP-III) to illustrate the spatial arrangement of substituents .
Q. What safety protocols are recommended for handling tert-butyl piperidine carboxylate derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile solvents.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (refer to Safety Data Sheets for analogous compounds) .
- Incompatible Materials : Avoid strong acids/bases, which may hydrolyze the Boc group, releasing toxic gases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl piperidine carboxylates under varying pH conditions?
- Methodological Answer :
- Controlled Experiments : Conduct kinetic studies at pH 2–12 to monitor Boc group stability via HPLC or NMR.
- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways and compare with experimental results.
- Data Reconciliation : Cross-reference findings with PubChem-derived physicochemical properties (e.g., logP, pKa) to identify outliers .
Q. What strategies are effective for optimizing enantiomeric excess (ee) in the synthesis of cis-3-hydroxy-2-methyl-piperidine derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to enhance stereoselectivity.
- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to invert stereochemistry during synthesis.
- Analytical Validation : Confirm ee via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can computational tools predict the metabolic stability of this compound in drug discovery?
- Methodological Answer :
- Descriptor-Based Models : Input SMILES (e.g.,
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1O)C) into tools like SwissADME to estimate bioavailability and metabolic pathways. - Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites.
- Validation : Compare predictions with in vitro microsomal stability assays .
Q. What experimental approaches address the lack of ecological toxicity data for tert-butyl piperidine carboxylates?
- Methodological Answer :
- Acute Toxicity Assays : Perform Daphnia magna or zebrafish embryo tests to determine LC50 values.
- Persistence Studies : Use OECD 301B guidelines to assess biodegradability in aqueous systems.
- Bioaccumulation Potential : Measure octanol-water partition coefficients (logKow) to estimate environmental mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
